Product packaging for Galanthaminone hydrobromide(Cat. No.:CAS No. 690959-38-7)

Galanthaminone hydrobromide

Cat. No.: B3279304
CAS No.: 690959-38-7
M. Wt: 366.2 g/mol
InChI Key: CDYBLLXNBATMBY-RVXRQPKJSA-N
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Description

Galanthaminone hydrobromide is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly in studies related to Alzheimer's disease (AD). This compound is explored as a derivative of Galantamine, a natural tertiary alkaloid and an approved acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type . Research into structural analogs like galanthaminone is driven by the pursuit of enhanced efficacy and multi-target therapeutic profiles for complex neurodegenerative conditions . The cholinergic hypothesis, which posits a deficit of acetylcholine in the brains of AD patients, is a primary foundation for investigating such compounds . By potentially modulating cholinergic function, these compounds serve as valuable tools for probing disease mechanisms. Furthermore, contemporary research extends beyond the cholinergic system, investigating related pathways such as iron homeostasis, where metal ions like iron have been implicated in the aggregation of amyloid-β and the progression of AD pathology . Researchers utilize this compound strictly for non-clinical investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20BrNO3 B3279304 Galanthaminone hydrobromide CAS No. 690959-38-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,14H,7-10H2,1-2H3;1H/t14-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBLLXNBATMBY-RVXRQPKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855732
Record name (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690959-38-7
Record name (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Transformations of Galanthaminone

Elucidation of Key Enzymatic Steps in Galanthamine (B1674398) Biosynthesis

The biosynthetic route to galanthamine, and consequently galanthaminone (B154635), involves several key enzymatic steps that have been identified through transcriptomic analyses and functional characterization in various Amaryllidaceae species. researchgate.netfrontiersin.org The pathway begins with enzymes from general phenylpropanoid metabolism, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and p-coumarate 3-hydroxylase (C3H). researchgate.netnih.gov

The core of the alkaloid structure is assembled from two tyrosine-derived units. chim.it Tyrosine is converted to tyramine (B21549) by tyrosine decarboxylase (TYDC). researchgate.netnih.gov The other precursor, 3,4-dihydroxybenzaldehyde (B13553), is derived from phenylalanine. nih.gov The condensation of tyramine and 3,4-dihydroxybenzaldehyde is a crucial step, catalyzed by norbelladine (B1215549) synthase (NBS), to form the foundational intermediate, norbelladine. nih.govfrontiersin.org

Subsequent key enzymatic modifications include:

Norbelladine 4′-O-methyltransferase (N4OMT): This enzyme specifically methylates the 4'-hydroxyl group of norbelladine to produce 4′-O-methylnorbelladine, the direct precursor for the critical cyclization step. researchgate.netnih.govnih.gov The gene encoding N4OMT has been identified and characterized in species like Narcissus sp. aff. pseudonarcissus. nih.govnih.gov

Cytochrome P450 Enzymes (CYP96T): A cytochrome P450-dependent enzyme is responsible for the pivotal intramolecular oxidative phenol (B47542) coupling of 4′-O-methylnorbelladine. chim.itfrontiersin.org This reaction forms the spirodienone structure of N-demethylnarwedine. chim.it Specifically, CYP96T1 has been implicated in this step. nih.gov

N-demethylnarwedine methyltransferase (NMT): Following the formation of the core structure, an N-methylation step occurs. frontiersin.org

Aldo-keto reductase (AKR): The final step in the formation of galanthamine from its precursor is the stereospecific reduction of the ketone group of narwedine (galanthaminone), a reaction catalyzed by an aldo-keto reductase. frontiersin.org

Table 1: Key Enzymes in Galanthamine and Galanthaminone Biosynthesis

Enzyme Abbreviation Function Reference
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid. researchgate.net
Cinnamate-4-hydroxylase C4H Hydroxylates cinnamic acid to p-coumaric acid. researchgate.net
Tyrosine decarboxylase TYDC Converts tyrosine into tyramine. researchgate.net
Norbelladine synthase NBS Catalyzes the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine. frontiersin.org
Norbelladine 4′-O-methyltransferase N4OMT Methylates norbelladine to form 4′-O-methylnorbelladine. nih.govnih.gov
Cytochrome P450 96T CYP96T Catalyzes the oxidative phenol coupling of 4′-O-methylnorbelladine. frontiersin.org
N-demethylnarwedine methyltransferase NMT N-methylates N-demethylnarwedine to form narwedine (galanthaminone). frontiersin.org
Aldo-keto reductase AKR Reduces narwedine (galanthaminone) to galanthamine. frontiersin.org

Role of Precursors and Intermediates (e.g., O-methylnorbelladine, Narwedine, N-demethylnarwedine)

The sequence of intermediates is critical for the construction of the galanthaminone scaffold. The entire class of Amaryllidaceae alkaloids derives from the common precursor norbelladine, which is formed from the condensation of tyramine and 3,4-dihydroxybenzaldehyde. nih.govfrontiersin.org

4'-O-methylnorbelladine: This is arguably the most crucial branchpoint intermediate. rsc.orgresearchgate.net It is formed by the specific methylation of norbelladine by N4OMT. nih.gov This methylation is a prerequisite for the subsequent oxidative coupling reaction, directing the cyclization towards the formation of the galanthamine-type skeleton. chim.itnih.gov Feeding plant cultures with 4′-O-methylnorbelladine has been shown to enhance the production of downstream alkaloids like galanthamine. frontiersin.org

N-demethylnarwedine: This is the product of the intramolecular oxidative phenol coupling of 4′-O-methylnorbelladine. chim.it It contains the complete tetracyclic spirodienone ring system characteristic of this alkaloid subgroup. chim.it

Narwedine (Galanthaminone): Narwedine is formed by the N-methylation of N-demethylnarwedine. chim.itfrontiersin.org It is the immediate biosynthetic precursor of galanthamine. wikipedia.org The chemical relationship between narwedine and galanthamine is that of a ketone and an alcohol, respectively. chim.it Narwedine itself can undergo spontaneous resolution in solution, forming a conglomerate of its (+) and (-) enantiomers. wikipedia.org

Table 2: Key Precursors and Intermediates in Galanthaminone Biosynthesis

Compound Role Formation Subsequent Transformation Reference
Norbelladine Initial alkaloid intermediate Condensation of tyramine and 3,4-dihydroxybenzaldehyde. Methylation to 4'-O-methylnorbelladine. chim.itnih.gov
4'-O-methylnorbelladine Key branchpoint precursor O-methylation of norbelladine by N4OMT. Intramolecular oxidative phenol coupling. rsc.orgnih.gov
N-demethylnarwedine First tetracyclic intermediate Oxidative coupling of 4'-O-methylnorbelladine. N-methylation to narwedine. chim.it
Narwedine (Galanthaminone) Direct precursor to galanthamine N-methylation of N-demethylnarwedine. Reduction to galanthamine or epigalantamine. chim.itfrontiersin.org

Oxidative Phenol Coupling Mechanisms in Alkaloid Formation

The defining step in the biosynthesis of the galanthamine skeleton is the intramolecular oxidative phenolic coupling of 4′-O-methylnorbelladine. chim.itrsc.org This reaction is catalyzed by a cytochrome P450-dependent enzyme and involves the formation of a C-C bond between the two aromatic rings derived from phenylalanine and tyrosine. chim.itnih.gov

The coupling occurs specifically in an ortho-para' fashion. chim.itrsc.org This regiochemistry is crucial as it leads to the formation of the spirodienone system unique to galanthamine-type alkaloids. chim.it The reaction proceeds through a diradical mechanism, creating the bond between the ortho position of one ring and the para position of the other, which simultaneously generates the quaternary carbon center. rsc.org Following the C-C bond formation, an intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the newly formed dienone ring system occurs, creating the characteristic dihydrofuran ring. rsc.org

The regiochemistry of this oxidative coupling is a major point of divergence in Amaryllidaceae alkaloid biosynthesis. chim.it While ortho-para' coupling of 4′-O-methylnorbelladine leads to the galanthamine skeleton, alternative coupling patterns such as para-ortho' or para-para' lead to different structural classes of alkaloids, like the lycorine (B1675740) or crinine (B1220781) types, respectively. chim.itresearchgate.net

Synthetic organic chemists have mimicked this key biosynthetic step using various reagents. Early biomimetic syntheses employed reagents like potassium ferricyanide. wikipedia.org More recent methods have utilized hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to achieve this transformation efficiently. acs.orgacs.orgjst.go.jp

In Vitro Plant System Studies of Biosynthesis

Due to the limited availability of galanthamine from natural plant sources, significant research has focused on its production using plant in vitro culture technologies. bohrium.comresearchgate.net These systems, primarily shoot cultures of species like Leucojum aestivum (summer snowflake) and Narcissus species, serve as a valuable platform for studying and optimizing the biosynthetic pathway. bohrium.comresearchgate.net

Studies using temporary immersion systems have shown that culture conditions can be manipulated to enhance alkaloid production. researchgate.net For instance, factors such as the frequency of immersion, cultivation temperature, and bioreactor design significantly affect biomass accumulation and galanthamine yield. researchgate.net Research has demonstrated that lower cultivation temperatures can influence the phenol-oxidative coupling step, affecting the profile of alkaloids produced. researchgate.net

Furthermore, the application of elicitors, such as methyl jasmonate, has been shown to induce stress responses in the plant tissues, leading to an upregulation of secondary metabolite biosynthesis and increased accumulation of galanthamine in the bulbs, leaves, and roots of in vitro-grown plantlets. researchgate.netnih.gov These in vitro systems not only offer a potential alternative for sustainable production but also provide a controlled environment to study the expression of key biosynthetic genes and the activity of the enzymes involved in the pathway. researchgate.net

Biotransformation Pathways and Metabolite Profiling (excluding human clinical metabolism)

Within the plant, galanthaminone (narwedine) is a key metabolic node. Its primary biotransformation is the reduction of its carbonyl group to form a hydroxyl group. This reduction is stereospecific and leads to the formation of galanthamine and its epimer, epi-galanthamine. chim.it The reduction of narwedine with lithium aluminum hydride in synthetic routes, for example, yields both galanthamine and epi-galanthamine. chim.it

In non-human biological systems, the metabolism of galanthamine has been studied. For instance, in rats, galanthamine undergoes several metabolic transformations, including O-demethylation, N-demethylation, and the formation of galantamine-N-oxide. nih.govsci-hub.se Epimerization and conjugation with sulfates are also observed metabolic pathways. nih.gov While these pathways describe the breakdown of galanthamine, they highlight the types of enzymatic modifications the core structure can undergo. The biotransformation of galanthaminone itself in these systems primarily revolves around its conversion to galanthamine and subsequent metabolism. A novel redox process has been observed synthetically where galanthamine can be converted to lycoraminone in a single step, involving the oxidation of the allylic alcohol and reduction of the olefin double bond.

Chemical Synthesis and Derivatization Strategies for Galanthaminone Hydrobromide

Total Synthesis Approaches to Galanthamine (B1674398) and Analogues

The total synthesis of galanthamine has been pursued for decades, leading to the development of numerous innovative strategies. These approaches are often benchmarked by their efficiency in constructing the molecule's distinctive tetracyclic framework, which includes a spiro benzylic quaternary carbon center and two additional stereocenters. rsc.org

The foundational approach to synthesizing the galanthamine skeleton is the biomimetic oxidative phenol (B47542) coupling, first demonstrated by D. H. R. Barton and coworkers in 1962. chim.itwikipedia.org This strategy mimics the proposed biosynthetic pathway of the alkaloid. chim.it

The key step in this classical route is the intramolecular ortho-para oxidative coupling of a 4'-O-methylnorbelladine derivative. chim.it Barton's initial synthesis utilized potassium ferricyanide, a common oxidizing agent, to achieve this transformation, albeit in a low yield of 1.4%. wikipedia.org This reaction forms the crucial spirocyclohexadienone ring system of narwedine (galanthaminone). Subsequent stereoselective reduction of the narwedine ketone group yields galanthamine. chim.it

Over the years, significant efforts have been made to improve the efficiency of this critical oxidative coupling step. Researchers have explored various reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), which has been shown to significantly improve the yield of the cyclized product. rsc.orgnih.gov Despite initial low yields, the biomimetic oxidative coupling remains a cornerstone strategy and has been refined for industrial-scale production. rsc.org

Key Features of Classical Routes:

Biomimetic Strategy: Mimics the natural formation of the galanthamine core. chim.it

Key Reaction: Intramolecular oxidative phenol coupling. chim.it

Central Intermediate: Forms narwedine (galanthaminone) directly. wikipedia.org

Challenges: Historically low yields in the key coupling step. wikipedia.org

Modern synthetic efforts have focused on developing asymmetric methods to control the stereochemistry of galanthamine, avoiding the need for chiral resolution of racemic mixtures. A landmark achievement in this area is the catalytic asymmetric synthesis developed by Barry Trost and colleagues, which does not rely on the classical oxidative coupling to form the quaternary center. rsc.org

A key feature of this approach is the use of a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reaction, often referred to as the Trost AAA reaction. rsc.org This reaction establishes one of the key stereocenters with high enantioselectivity. The synthesis then employs an intramolecular Heck reaction to construct the quaternary carbon center, a strategy that has since been adopted by many other research groups. rsc.org

The Trost synthesis begins with simpler, commercially available precursors like isovanillin. rsc.org The sequence involves the AAA reaction between a bromophenol derivative and an activated allylic carbonate to form an allyl ether. This intermediate then undergoes an intramolecular Heck cyclization to build the core tricyclic structure. The final azepine ring is typically formed through reductive amination. This strategy provides an efficient and highly stereocontrolled route to (-)-galanthamine. rsc.org

Achieving the correct relative and absolute stereochemistry is a critical challenge in galanthamine synthesis. Modern strategies employ a variety of stereoselective reactions to construct key intermediates with high precision.

The intramolecular Heck reaction has proven to be a powerful and widely used method for constructing the pivotal all-carbon quaternary stereocenter of the galanthamine core. rsc.org This palladium-catalyzed reaction creates the spirocyclic center by forming a carbon-carbon bond between an aryl group and an adjacent cyclohexene (B86901) ring. rsc.org Syntheses developed by Trost, Guillou, and Thal have all featured this reaction as a key step. rsc.org

Another critical stereochemical challenge is the reduction of the narwedine (galanthaminone) ketone to the corresponding alcohol, galanthamine. This reduction must be highly diastereoselective to favor the formation of the correct epimer. The use of bulky reducing agents, such as L-Selectride, has been shown to provide excellent stereoselectivity. wikipedia.org The reagent approaches the ketone from the less sterically hindered face, yielding the desired allylic alcohol configuration of natural (-)-galanthamine. wikipedia.org This stereoselective reduction is the final step in many total and semi-synthetic routes. wikipedia.orgrsc.org

Semi-Synthesis from Natural Precursors

Given the challenges of total synthesis, semi-synthetic methods starting from naturally occurring precursors are of great interest. The most significant semi-synthetic approach to (-)-galanthamine involves the precursor narwedine. Racemic narwedine can be synthesized via total synthesis or isolated from natural sources. wikipedia.org

A highly efficient, industrially applied process known as crystallization-induced dynamic resolution is used to obtain enantiomerically pure (-)-narwedine from a racemic mixture. wikipedia.orgrsc.org In this process, the unwanted (+)-narwedine enantiomer epimerizes in solution and crystallizes out as the desired (-)-narwedine, eventually converting the entire mixture. This resolution can be initiated by seeding the racemic mixture with a small amount of pure (-)-narwedine or even (+)-galanthamine. rsc.org This method is exceptionally efficient, allowing for the conversion of large quantities of racemic material into the desired enantiomer. rsc.org

Once optically pure (-)-narwedine is obtained, the final step is the stereoselective reduction of the ketone to produce (-)-galanthamine, typically using a reagent like L-Selectride to ensure the correct stereochemistry at the hydroxyl group. wikipedia.orgrsc.org

Synthetic Modifications and Analogue Preparation

To explore structure-activity relationships and develop compounds with potentially improved pharmacological properties, numerous analogues of galanthamine have been prepared. nih.gov Modifications have been made to nearly every part of the tetracyclic structure, including the azepine nitrogen, the hydroxyl group, and the aromatic ring. nih.gov These synthetic modifications allow researchers to probe the interactions of the molecule with its biological targets.

One of the most common sites for modification is the tertiary amine in the azepine ring. Demethylation of galanthamine yields norgalanthamine, which serves as a key precursor for a variety of N-substituted derivatives. rsc.org Norgalanthamine itself shows decreased acetylcholinesterase (AChE) inhibitory activity compared to galanthamine. However, the introduction of other substituents can dramatically alter the compound's potency. google.com

For instance, N-allyl and N-(2'-methyl)allyl derivatives have been found to be significantly more potent AChE inhibitors than galanthamine itself. In contrast, N-formyl and N-acetyl derivatives are considerably less active. google.com These findings highlight the crucial role of the nitrogen substituent in modulating the biological activity of the galanthamine scaffold. The synthesis of these derivatives is typically achieved by reacting norgalanthamine with the corresponding alkylating or acylating agent. google.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of N-Substituted Galanthamine Derivatives

CompoundSubstituent at NitrogenRelative AChE Inhibitory Potency (Compared to Galanthamine)Reference
GalanthamineMethyl1x (Baseline) google.com
NorgalanthamineHydrogenDecreased Activity google.com
N-formylnorgalanthamineFormyl (-CHO)~43x less potent google.com
N-acetylnorgalanthamine (narcisine)Acetyl (-COCH3)~4x less potent google.com
N-allylnorgalanthamineAllyl (-CH2CH=CH2)More potent google.com
N-(2′-methyl)allylnorgalanthamine2'-methylallyl~33x more potent google.com

Peptide Conjugates and Other Hybrid Compounds

The development of hybrid molecules by conjugating peptides to the galanthamine structure is a key strategy to modulate its biological activity. nih.gov Researchers have synthesized new analogues by attaching peptide fragments to either the 6- or 11-position of the galanthamine molecule. researchgate.net This approach aims to combine the properties of galanthamine with those of specific peptide sequences to create novel therapeutic agents. nih.gov

One common synthetic route involves the reaction between a galanthamine derivative, such as norgalanthamine hydrobromide, and a di- or tripeptide. researchgate.net The synthesis is typically conducted in a solvent like dimethylformamide (DMF) with the addition of a base such as triethylamine (B128534) (Et3N) to neutralize the hydrobromide salt. researchgate.net Various coupling methods can be employed, with the HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) method being one example for peptide condensation. researchgate.net

Another strategy involves using activated esters of amino acids, such as the cyanomethyl ester of Boc-Gly-OH, which has been shown to provide good yields and facilitate easier purification of the target products. researchgate.net These synthetic efforts have led to the creation of novel compounds with potentially enhanced inhibitory activity against enzymes relevant to neurodegenerative diseases. researchgate.net For instance, some galanthamine amides have demonstrated significantly higher inhibitory potency towards butyrylcholinesterase compared to the parent compound. researchgate.net

The design of these hybrids is often aimed at creating multi-target drugs. For example, derivatives have been synthesized to incorporate fragments with β-secretase inhibitory activity or nicotinic acid residues, connected via a linker to the galanthamine core. nih.govnih.gov These new molecules are characterized using various analytical techniques, including NMR, HPLC, and Mass Spectrometry, to confirm their structure. researchgate.netnih.gov

Table 1: Examples of Synthesized Galanthamine-Peptide Conjugates and Hybrids
Derivative TypeStarting MaterialSynthetic ApproachKey FeatureReference
Galanthamine AmidesNorgalanthamine hydrobromideReaction with dipeptides using Et3N in DMFPeptide fragments at position 6 or 11 researchgate.net
Peptide-Galanthamine HybridsGalanthamineFragment condensation with β-secretase inhibitor analoguesDesigned for dual inhibition of Acetylcholinesterase and β-secretase nih.govdntb.gov.ua
Nicotinic/Isonicotinic Acid ConjugatesGalanthamineConnection of nicotinic/isonicotinic residue via a linker to position 11Expected decreased toxicity nih.gov
6-O-N-[N-(3,4-dichlorophenyl)-D, L-Alanylmethyl]-L-Leucyl-Glycil-GalantamineGalanthamineMulti-step synthesis involving peptide couplingInvestigated for cytotoxic effects researchgate.net

Thiol-Reactive Analogues for Mechanistic Probes

To investigate the binding sites of galanthamine and related alkaloids, researchers have synthesized thiol-reactive analogues. anu.edu.auresearchgate.net These molecules are designed as probes that can covalently bind to cysteine residues within proteins, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). anu.edu.auresearchgate.net This covalent trapping approach is an extension of the substituted cysteine accessibility method used to elucidate drug-receptor interactions. researchgate.net

The synthesis involves modifying the galanthamine structure to include a functional group that is reactive towards thiols. anu.edu.au A common strategy is the introduction of a conjugated enone system. anu.edu.auresearchgate.net These enone derivatives are sufficiently stable in aqueous buffer solutions but reactive enough to engage in a Michael addition reaction with the thiol group of a cysteine residue. anu.edu.auresearchgate.net

The stability and reactivity of these probes are crucial for their utility. Kinetic studies are performed to assess the rate of reaction with cysteine derivatives to ensure they are suitable for covalent trapping experiments. anu.edu.auresearchgate.net The development of such probes provides powerful tools for mechanistic studies, helping to identify the specific allosteric binding sites of galanthamine on its target receptors. anu.edu.auresearchgate.net The design of these probes is part of a broader field focused on creating chemical sensors for detecting thiols in various biological and environmental contexts. nih.govepa.gov

Table 2: Thiol-Reactive Analogues of the Galanthamine Scaffold
Analogue TypeReactive MoietyPurposeValidation MethodReference
Galanthamine AnalogueConjugated enoneProbe for allosteric binding sites on nAChRsKinetic analysis of reaction with cysteine derivatives anu.edu.auresearchgate.net
Codeine/Morphine AnaloguesConjugated enone, Chloro-alkaneComparative probes for nAChR bindingStability and reactivity assessment in aqueous buffers anu.edu.auresearchgate.net

Optimization of Synthetic Yields and Purity

Achieving high yield and purity is paramount in the synthesis of galanthamine hydrobromide. Various methods have been developed, starting from both total synthesis and extraction from natural sources. In a total synthesis approach, an 85% yield for (-)-galanthamine hydrobromide has been reported. researchgate.net

For material extracted from plants like Leucojum aestivum, purification is a multi-step process. google.com An initial crude extract may contain galanthamine in a mixture of other alkaloids. google.com The conversion to galanthamine hydrobromide can be achieved by treating a solution of the alkaloids in ethanol (B145695) with aqueous hydrobromic acid. google.com This initial precipitation can yield a product with an HPLC purity of around 85-88%. google.com

Further purification is necessary to reach pharmaceutical-grade quality (>99%). google.comwipo.int A common and effective method involves treating an aqueous solution of galanthamine hydrobromide with activated carbon at elevated temperatures (80-85°C). google.comwipo.int This step helps to remove colored impurities and other contaminants. google.com

Table 3: Summary of Purification Methods for Galanthamine Hydrobromide
Purification StepReagents/ConditionsPurposeResulting Purity/YieldReference
Initial PrecipitationEthanol, 48% aqueous HBr, 0-5°CIsolate hydrobromide salt from alkaloid mixture85-88% HPLC Purity google.com
Carbon TreatmentAqueous solution, Activated Carbon, 80-85°CDecolorization and removal of impuritiesIntermediate purification step google.comwipo.int
Base-Acid CyclingAmmonium (B1175870) hydroxide, Organic solvent extraction (e.g., MIBK), HBrRemoval of specific impurities (e.g., N-desmethyl galantamine)>99% HPLC Purity google.comwipo.int
Crystallizationt-butyl acetate (B1210297) or 95% ethanolFinal purification of galanthamine base or hydrobromide saltHigh quality crystals google.com

Advanced Structural Characterization and Spectroscopic Analysis of Galanthaminone Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For Galanthaminone (B154635) hydrobromide, both ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework and confirm the connectivity of the tetracyclic system.

Detailed 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to make unambiguous assignments of all proton and carbon signals. The ¹H NMR spectrum provides information on the chemical environment of each proton, their coupling patterns (spin-spin splitting), and stereochemical relationships through the analysis of coupling constants (J-values). The ¹³C NMR spectrum reveals the number of distinct carbon environments, including the characteristic downfield shift for the carbonyl carbon of the enone system. While specific spectral data for the hydrobromide salt is not widely published, analyses of the free base, Narwedine, confirm the structure. The protonation at the nitrogen atom to form the hydrobromide salt would be expected to induce downfield shifts in the signals of nearby protons and carbons, particularly those in the azepine ring. Comprehensive spectral data for Narwedine has been reported in the supporting information of synthetic studies, confirming its structural assignment acs.org.

Table 1: Expected NMR Chemical Shift Ranges for Key Functional Groups in Galanthaminone This table is generated based on typical chemical shift values for similar structural motifs.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HAromatic Protons6.5 - 7.5
Vinylic Protons (Enone)6.0 - 7.0
Protons adjacent to Nitrogen3.0 - 4.5
Methoxy Protons (-OCH₃)3.8 - 4.0
Methyl Protons (-NCH₃)2.5 - 3.0
¹³CCarbonyl Carbon (C=O)190 - 205
Aromatic/Vinylic Carbons110 - 160
Carbon adjacent to Oxygen (ether)140 - 150
Carbons adjacent to Nitrogen40 - 60
Methoxy Carbon (-OCH₃)55 - 60

Mass Spectrometry (MS) Techniques for Structural Confirmation and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of Galanthaminone hydrobromide and to analyze its fragmentation patterns, which provides further structural verification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The molecular formula of Galanthaminone (free base) is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol nih.gov. In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 285. GC-MS analysis of Narwedine has identified prominent peaks at m/z 285, 284 (corresponding to M-1), and 174 nih.gov. The M-1 peak is a common feature in mass spectra, often resulting from the loss of a hydrogen atom. The fragment at m/z 174 indicates a significant and stable fragment resulting from the cleavage of the molecular ion. The fragmentation of related alkaloids is often dominated by cleavages in the azepine ring system chemguide.co.uklibretexts.orglibretexts.org. Tandem MS (MS/MS) techniques are particularly useful for impurity analysis, allowing for the isolation and fragmentation of specific ions to identify related substances and degradation products.

Table 2: Key Mass Spectrometry Data for Narwedine (Galanthaminone) Data sourced from the PubChem database for Narwedine nih.gov.

ParameterValueInterpretation
Molecular FormulaC₁₇H₁₉NO₃-
Molecular Weight285.34 Da-
m/z of Molecular Ion (M⁺)285Corresponds to the intact molecule.
Prominent m/z Peaks285, 284, 174M⁺, [M-H]⁺, and a major fragment ion.

X-Ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, this analysis confirms the tetracyclic structure and the relative stereochemistry of its chiral centers.

Different crystalline forms, or polymorphs, of a compound can exhibit different physical properties. X-ray powder diffraction (XRPD) is used to characterize these polymorphs. A specific polymorphic form of Narwedine, designated Form B, has been identified and characterized by its unique XRPD pattern. This pattern provides a distinct fingerprint for this crystalline form, which is crucial for pharmaceutical development and quality control.

Table 3: Characteristic X-Ray Powder Diffraction Peaks for Narwedine (Form B) Data obtained from patent literature describing a polymorphic form of Narwedine google.com.

2θ Angle (°)
10.44
11.70
13.85
14.56
17.32
18.28
19.64
20.50
21.05
21.70
22.94
23.50
25.18
26.04
26.86
28.44
29.00
29.48
30.28
30.92
31.42
32.30
33.12
38.46
39.46

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detailed Characterization

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The technique is particularly sensitive to conjugated systems and chromophores.

The structure of Galanthaminone contains an α,β-unsaturated ketone (enone) within its tetracyclic framework. This conjugated system acts as a chromophore, responsible for its characteristic UV absorption. Generally, enones exhibit a strong absorption band (π → π* transition) in the 220-280 nm range and a weaker absorption band (n → π* transition) at longer wavelengths (>300 nm) msu.edu. The exact position of the maximum absorption (λmax) is influenced by the molecular structure and the solvent used. In contrast, the related compound galantamine, which possesses an allylic alcohol instead of the enone, has a different UV profile. The analysis of this compound by UV-Vis spectrophotometry is a rapid and reliable method for its quantification and for monitoring reactions involving this chromophore.

Table 4: Expected UV-Vis Absorption Characteristics for Galanthaminone Based on established principles for α,β-unsaturated ketone chromophores msu.edu.

Electronic TransitionExpected λmax Range (nm)Relative Intensity
π → π220 - 280Strong
n → π>300Weak

Fluorimetric Analysis for Specific Structural Features

Fluorimetric analysis, or fluorescence spectroscopy, measures the emission of light from a substance that has absorbed light. This technique is highly sensitive and specific for fluorescent molecules (fluorophores). The ability of a molecule to fluoresce is highly dependent on its structure.

While the closely related compound, galantamine, is known to be fluorescent, Galanthaminone's structure suggests different properties. The presence of the α,β-unsaturated ketone (enone) system in Galanthaminone is a key structural feature. Such enone systems, particularly those with a carbonyl group, are known to be efficient quenchers of fluorescence. This is because the n → π* transition of the carbonyl group provides a pathway for non-radiative de-excitation of the absorbed energy. Therefore, it is expected that this compound would exhibit weak to no fluorescence. The absence of a significant fluorescence signal can be a useful piece of characterization data, distinguishing it from fluorescent precursors or impurities like galantamine. To date, no studies reporting significant fluorescence from Galanthaminone have been published.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as different bonds (e.g., C=O, C=C, C-N, C-O) vibrate at characteristic frequencies. IR and Raman spectroscopy provide complementary information.

The IR spectrum of Galanthaminone is dominated by a strong absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O). This peak is expected in the region of 1660-1690 cm⁻¹. Other key bands include those for aromatic C=C stretching, C-O-C (ether) stretching, and C-N stretching. A published IR spectrum of (-)-Narwedine confirms its structural features google.com.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton and aromatic rings. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule. The C=O and C=C stretching vibrations are also active in the Raman spectrum and provide complementary information to the IR data nih.govspectroscopyonline.comscitepress.org.

Table 5: Key Vibrational Frequencies for Galanthaminone This table is generated based on typical frequencies for the functional groups present.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Technique
C=O StretchConjugated Ketone1660 - 1690IR (Strong), Raman (Moderate)
C=C StretchAromatic/Vinylic1580 - 1640IR, Raman
C-O-C StretchAryl Ether1230 - 1270 (asymmetric)IR, Raman
C-N StretchTertiary Amine1050 - 1250IR, Raman
C-H StretchAromatic/Vinylic3000 - 3100IR, Raman
C-H StretchAliphatic2850 - 3000IR, Raman

Mechanistic Studies of Galanthaminone Hydrobromide at the Molecular and Cellular Level

In Vitro Enzyme Inhibition Profiling

Acetylcholinesterase (AChE) Inhibition Kinetics and Selectivity

Galantamine is recognized as a centrally acting, selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE). researchgate.net Kinetic studies have characterized it as a strong competitive inhibitor of the enzyme. researchgate.net This inhibitory action increases the availability of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic function. nih.govmdpi.com

However, recent research employing pre-steady-state analysis of reaction progress curves has revealed a time-dependent nature to galantamine's inhibition of AChE. nih.govmdpi.com This suggests that conventional steady-state models may have previously underestimated the drug's true potency by a significant margin, potentially by a factor of approximately 100. nih.govmdpi.com This time-dependent characteristic points to a more complex interaction than a simple rapid equilibrium, involving a slow-binding inhibition mechanism. nih.gov

Galantamine demonstrates notable selectivity for AChE over Butyrylcholinesterase (BuChE). Studies have reported a 50-fold greater selectivity for human erythrocyte AChE compared to plasma BuChE. researchgate.net This selectivity is reflected in its half-maximal inhibitory concentration (IC50) values. researchgate.netd-nb.info

EnzymeIC50 Value (µM)Source
Acetylcholinesterase (AChE)0.35 researchgate.net
Butyrylcholinesterase (BuChE)18.6 researchgate.net

Butyrylcholinesterase (BuChE) Inhibition Studies

While galantamine is significantly more selective for AChE, it also inhibits BuChE. nih.govnih.gov The kinetics of this inhibition are distinct. Spectrophotometric studies have shown that galantamine produces a concentration-dependent inhibition of BuChE activity at low substrate concentrations. nih.gov However, it does not influence the substrate-activated form of the enzyme, which occurs at elevated substrate concentrations. nih.govnih.govresearchgate.net For instance, one study found that galantamine almost completely inhibited BuChE at low substrate levels but had no effect on the enzyme's activity at high substrate levels. nih.gov This suggests that in environments with high acetylcholine levels, such as the synaptic cleft, galantamine's inhibition of BuChE may be less pronounced. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The structure of galantamine is key to its inhibitory activity. It fits effectively into the catalytic site of the AChE enzyme. springernature.com However, its structure is considered too short to simultaneously block the peripheral anionic site (PAS) of the enzyme, a secondary binding site implicated in the aggregation of amyloid-beta peptides. springernature.com This has led to the design of galantamine derivatives with dual-site binding fragments aimed at interacting with both the catalytic site and the PAS. springernature.com

Structure-activity relationship studies have also explored how modifications to the galantamine scaffold affect its inhibitory profile. The creation of galantamine-peptide hybrids and other derivatives has been shown to dramatically alter selectivity. researchgate.netdntb.gov.ua For example, certain galantamine amides that displayed low activity towards AChE exhibited inhibitory potency towards BuChE that was over 100 times greater than that of the parent compound, galantamine. researchgate.net

Allosteric Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Beyond enzyme inhibition, galantamine exhibits a second mechanism of action as an allosterically potentiating ligand (APL) of neuronal nicotinic acetylcholine receptors (nAChRs). researchgate.netmdpi.comnih.gov This action sensitizes the receptors to their natural ligand, acetylcholine. nih.gov

Receptor Subtype Selectivity (e.g., α3β4, α4β2, α6β4, α7)

Galantamine's allosteric modulation is selective for nAChRs and does not extend to muscarinic acetylcholine receptors. nih.gov Research has demonstrated that galantamine acts as a potent APL on several human nAChR subtypes, including α3β4, α4β2, and α6β4. nih.gov It also potentiates the chicken/mouse chimeric α7/5-hydroxytryptamine3 receptor. nih.gov This potentiation of agonist responses generally occurs within a concentration window of 0.1 to 1 µM. nih.gov At higher concentrations, typically above 10 µM, galantamine's effect shifts from potentiation to inhibition, acting as an nAChR inhibitor. nih.gov

Specifically for the human α7 nAChR, galantamine has been shown to increase the amplitude of acetylcholine-induced ion currents at low concentrations (e.g., 0.1 µM), with inhibition observed at higher concentrations, resulting in a bell-shaped dose-response curve. mdpi.comnih.gov The α4β2 subtype, the most abundant nAChR in the human brain, is also allosterically potentiated by galantamine. nih.gov

However, there is conflicting evidence in the literature. Some studies using Xenopus oocytes and HEK-293 cells have concluded that galantamine is not a positive allosteric modulator of human α4β2 or α7 nAChRs. mdpi.comnih.gov These studies suggest that at concentrations of 10 µM and above, galantamine acts as an open-channel pore blocker rather than a positive modulator. nih.gov

Conformational Changes and Receptor Function in Model Systems

Galanthaminone (B154635), particularly in its hydrobromide salt form, is recognized for its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial in cholinergic neurotransmission. Research primarily conducted on galantamine, the parent compound of galanthaminone hydrobromide, reveals a unique dual mechanism of action. It not only inhibits the acetylcholinesterase (AChE) enzyme but also acts as a positive allosteric modulator of nAChRs nih.govdrugbank.com.

This allosteric modulation is a key aspect of its mechanism. Galantamine binds to a site on the nAChR that is distinct from the acetylcholine binding site nih.gov. This binding event induces a conformational change in the receptor protein. The altered conformation enhances the receptor's sensitivity to acetylcholine, meaning that it increases the probability of the ion channel opening when acetylcholine binds nih.gov. This sensitization of nAChRs potentiates the effects of the primary neurotransmitter. Furthermore, this allosteric interaction can slow down the receptor's desensitization process, thereby prolonging the cholinergic signal nih.gov. This modulatory action has been observed in various neuronal and cell line models expressing different subtypes of nAChRs nih.gov. While these studies have largely focused on galantamine, the findings provide a strong basis for understanding the likely actions of this compound at the receptor level.

Downstream Cellular Responses to Receptor Activation (e.g., Ca2+ signaling, neurotransmitter release)

The allosteric potentiation of nicotinic acetylcholine receptors (nAChRs) by galantamine translates into significant downstream cellular events, particularly concerning calcium signaling and neurotransmitter release. In model systems such as the human neuroblastoma SH-SY5Y cell line, galantamine has been shown to enhance cellular responses triggered by nAChR activation.

One of the primary downstream effects is the modulation of intracellular calcium (Ca2+) levels. Activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations, including Ca2+. Studies have demonstrated that galantamine can potentiate the increase in intracellular Ca2+ concentrations evoked by nicotinic agonists. This enhancement of Ca2+ signals is a direct consequence of the allosteric modulation that sensitizes the receptors.

Furthermore, this amplified Ca2+ signaling has direct implications for neurotransmitter release. In neuronal cells, an increase in intracellular Ca2+ is a critical step in triggering the exocytosis of synaptic vesicles containing neurotransmitters. Research has shown that galantamine potentiates the release of neurotransmitters like noradrenaline from SH-SY5Y cells when stimulated with a nicotinic agonist. This suggests that by amplifying the initial receptor-mediated signal, this compound can effectively boost neuronal communication. The neuroprotective effects of galantamine against beta-amyloid-induced toxicity in SH-SY5Y cells have also been linked to the regulation of the calpain-calcineurin signaling pathway, a process that is dependent on intracellular calcium dynamics and involves the α7 nAChR nih.gov.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging In Vitro

This compound has demonstrated notable antioxidant properties in various in vitro studies. These studies have established the compound's capacity to act as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage through oxidative stress nih.govznaturforsch.comresearchgate.net.

The antioxidant activity of this compound has been investigated using methods such as luminol-dependent chemiluminescence and spectrophotometry nih.govznaturforsch.comresearchgate.net. These studies have shown that the compound can effectively neutralize various ROS. The chemical structure of galanthaminone is crucial for its antioxidant effects. Specifically, the presence of an enolic hydroxyl (OH) group in the molecule is thought to be a key determinant of its radical-scavenging ability znaturforsch.com.

Interestingly, a comparative analysis of galantamine, this compound, and related compounds revealed that the presence of a quaternary nitrogen atom in the hydrobromide form enhances the strength of the ROS scavenging effect znaturforsch.com. This suggests that the hydrobromide salt of galanthaminone may possess superior antioxidant activity compared to the free base form. These in vitro findings point to a potential neuroprotective mechanism of this compound that is independent of its effects on cholinergic transmission, by directly mitigating oxidative damage within the brain nih.govznaturforsch.comresearchgate.net.

In Vitro Antioxidant Activity of this compound and Related Compounds
CompoundKey Structural Feature for Antioxidant ActivityInfluence of Structural ModificationObserved Effect
Galanthamine (B1674398)Enolic OH group-ROS Scavenging
This compoundEnolic OH groupPresence of quaternary nitrogenIncreased strength of scavenging effect
NarwedineLacks enolic OH group-Reduced antioxidant activity

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations have provided significant insights into the interaction of galantamine, the parent compound of this compound, with its primary target, acetylcholinesterase (AChE). These computational studies help to visualize and understand the binding modes and key interactions at the atomic level.

Docking studies have shown that galantamine fits well within the active site gorge of the AChE enzyme nih.govspringernature.com. The binding is characterized by a network of interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site. For instance, interactions with aromatic residues such as tryptophan and tyrosine are crucial for the stable binding of the ligand ddg-pharmfac.net.

These simulations have also been instrumental in the rational design of novel galantamine derivatives with potentially improved inhibitory activity. By understanding the specific interactions that contribute to binding affinity, researchers can modify the galantamine scaffold to create new compounds with enhanced properties, such as dual-site binding inhibitors that can interact with both the catalytic active site and the peripheral anionic site of AChE springernature.com. While these studies have primarily utilized galantamine, the data serves as a robust model for predicting how this compound would interact with the AChE enzyme, given their structural similarity. A moderate correlation has been found between the docking scores of galantamine derivatives and their experimentally determined inhibitory concentrations (pIC50 values), validating the utility of these in silico methods ddg-pharmfac.net.

Cytotoxicity Studies in Cell Lines (e.g., HeLa cells, SH-SY5Y)

The cytotoxic potential of this compound has been evaluated in different human cell lines, providing insights into its effects on cell viability and proliferation.

In a study utilizing the human cervical adenocarcinoma cell line (HeLa), this compound was shown to exert cytotoxic activity pensoft.netpensoft.net. The inhibitory effect on HeLa cell growth was found to be concentration-dependent. Using an MTT assay to assess cell viability, the half-maximal inhibitory concentration (IC50) for this compound was determined to be 30 μM ± 0.22 pensoft.netpensoft.net. At a concentration of 30 μM, the compound inhibited cell growth by 30.59% pensoft.netpensoft.net.

In the context of neurobiology, studies have been conducted on the human neuroblastoma cell line SH-SY5Y. Research on galantamine has demonstrated a protective effect against the cytotoxicity induced by the beta-amyloid peptide (Aβ), a key factor in the pathology of Alzheimer's disease nih.gov. Galantamine was found to reduce Aβ-induced cell death and apoptosis in SH-SY5Y cells nih.gov. This neuroprotective effect highlights a different aspect of the compound's cellular activity, where it mitigates the toxic effects of a pathological agent rather than inducing cytotoxicity itself.

Cytotoxicity of this compound on HeLa Cells
ConcentrationInhibition of Cell GrowthIC50 Value
30 μM30.59%30 μM ± 0.22

Investigations into other Potential Molecular Targets or Pathways (e.g., β-secretase inhibition)

Beyond its well-established roles as an acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic receptors, research suggests that this compound and its parent compound, galantamine, may interact with other molecular targets and pathways relevant to neurodegenerative diseases.

One area of investigation has been the effect of galantamine on the amyloidogenic pathway, which is central to the pathology of Alzheimer's disease. Specifically, its influence on β-secretase (BACE1), a key enzyme in the production of the amyloid-β peptide, has been explored. In differentiated human neuroblastoma SH-SY5Y cells, galantamine was found to significantly decrease the expression of BACE1 and the release of amyloid-β at a concentration of 0.3 μM nih.gov. Interestingly, at higher concentrations (0.9 μM and 10 μM), while amyloid-β secretion was further reduced, BACE1 expression was not, suggesting a different mechanism at play, possibly the stimulation of the non-amyloidogenic pathway nih.gov. This effect on BACE1 expression appears to be mediated through the α7 nicotinic acetylcholine receptor and involves multiple downstream signaling molecules nih.gov.

Furthermore, there is evidence that derivatives of galantamine can be designed to inhibit other enzymes involved in neurodegeneration. For instance, novel galantamine-based hybrid molecules have been synthesized that exhibit inhibitory activity against not only acetylcholinesterase and butyrylcholinesterase but also γ-secretase, another enzyme critical to amyloid-β production researchgate.net. These findings open up the possibility of developing multi-target drugs based on the galanthaminone scaffold.

Chemical Stability and Degradation Product Characterization of Galanthaminone Hydrobromide

Degradation Kinetics under Stress Conditions

Acidic Hydrolysis

Information from patent literature suggests that precursors to narwedine (the free base of Galanthaminone) exhibit instability in acidic conditions. This suggests that Galanthaminone (B154635) hydrobromide itself may be susceptible to acid-catalyzed degradation. The presence of ether and tertiary amine functional groups in its structure could be potential sites for hydrolytic cleavage under acidic conditions, potentially leading to ring-opening or other rearrangements. However, without specific studies, the reaction kinetics, including the rate of degradation and the order of the reaction, remain undetermined.

Thermal Stability Profiling

While specific thermal degradation studies on Galanthaminone hydrobromide are lacking, research on the closely related Galantamine hydrobromide provides some context. Thermal decomposition of Galantamine hydrobromide has been shown to occur in multiple stages with the release of various gases. It is plausible that this compound would exhibit its own distinct thermal decomposition profile, but this would need to be determined experimentally through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Photolytic Degradation Pathways

The photostability of this compound has not been specifically reported. Many complex organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. The aromatic ring and other chromophores within the Galanthaminone structure suggest a potential for photolytic instability. Photodegradation could involve various reactions, including oxidation, rearrangement, or cleavage of chemical bonds. Standard photostability studies, as outlined by the International Council for Harmonisation (ICH) guidelines, would be necessary to determine the compound's sensitivity to light and to identify any resulting photoproducts.

Oxidative Stress Degradation

There is limited evidence to suggest that Galanthaminone, along with Galantamine, can undergo oxidation to form a keto-aldehyde containing a newly formed pyrrolidine ring. This indicates that the molecule is susceptible to oxidative stress. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, would likely induce degradation of this compound. The kinetics of such degradation and the full range of oxidative degradation products are yet to be thoroughly investigated.

Advanced Analytical Methodologies for Research and Purity Assessment of Galanthaminone Hydrobromide

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as a primary tool for the analysis of Galanthaminone (B154635) hydrobromide, offering high resolution and sensitivity. Various HPLC modes and detection techniques have been developed and validated for both purity assessment and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely employed for the determination of Galanthaminone hydrobromide. The separation is typically achieved on octadecylsilane (B103800) (C18) or other non-polar stationary phases.

For quantification, UV detection is commonly set at wavelengths where the analyte exhibits maximum absorbance, such as 230 nm, 288 nm, or 289 nm. researchgate.netijrpr.comjocpr.com Fluorescence detection offers enhanced sensitivity and selectivity, with typical excitation and emission wavelengths of 282 nm and 607 nm, or 280 nm and 310 nm, respectively. researchgate.net A variety of mobile phases are utilized, often consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or disodium (B8443419) hydrogenphosphate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netjocpr.comijpras.com Both isocratic and gradient elution modes are applied depending on the analytical goal. ijrpr.comtandfonline.com

Table 1: Examples of RP-HPLC Methods for this compound Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Reference
Phenomenex C18 (250 x 4.6 mm, 5µm) 1 mM Ammonium Formate: Acetonitrile (30:70) 0.4 UV at 289 nm jocpr.comtandfonline.com
Octadecylsilyl Silicagel (100 mm x 4.6 mm, 3 µm) Gradient Elution with Phosphate buffer and Acetonitrile/Methanol 1.5 UV researchgate.net
RP C18 ODC Spherisorb (250 mm x 4.6 mm, 5 µm) 50 mM Disodium Hydrogenphosphate: Acetonitrile (80:20 v/v) 1.5 UV at 280 nm ijpras.com

The choice between gradient and isocratic elution is critical in the analysis of purity and related substances of this compound.

Isocratic elution , where the mobile phase composition remains constant, is often used for routine quantification of the main compound. jocpr.com It is simpler and requires less sophisticated equipment. phenomenex.com However, for complex samples containing impurities with a wide range of polarities, isocratic methods can lead to long analysis times and peak broadening for late-eluting compounds, which can compromise resolution and sensitivity. phenomenex.com

Gradient elution , which involves a programmed change in the mobile phase composition during the analysis, is generally preferred for impurity profiling and the determination of related substances. danaher.com Both the European Pharmacopoeia and the United States Pharmacopeia (USP) recommend gradient HPLC methods for assessing the related substances in this compound. researchgate.netresearchgate.net This approach allows for the effective separation of a complex mixture of compounds with varying retention behaviors within a reasonable timeframe, providing better peak resolution and higher sensitivity. ijrpr.comphenomenex.comdanaher.com A typical gradient method for related substances might start with a high percentage of aqueous buffer and gradually increase the proportion of organic solvent to elute more strongly retained impurities like N-Desmethylgalantamine, Galantamine N-oxide, and Epigalantamine. researchgate.netijrpr.com

Since different enantiomers of a chiral drug can have distinct pharmacological activities, assessing the enantiomeric purity of this compound is essential. Chiral HPLC is the definitive method for this purpose. A validated isocratic chiral HPLC method has been developed for the separation of the R- and S-enantiomers of galantamine. researchgate.net

This method achieves excellent resolution (Rs > 3) using a specialized chiral stationary phase. researchgate.net The specific conditions are detailed below.

Table 2: Chiral HPLC Method for Galantamine Enantiomeric Separation

Parameter Condition
Column Chiralpak AD-H (250 × 4.6 mm)
Mobile Phase n-hexane: 20% propionic acid in isopropanol: diethylamine (B46881) (80:20:0.2 v/v)
Flow Rate 0.8 mL/min
Detection UV at 289 nm
LOD 0.21 µg/mL (for R-galantamine)

| LOQ | 0.84 µg/mL (for R-galantamine) |

Source: researchgate.net

This method is capable of detecting and quantifying the undesired enantiomer at very low levels, ensuring the stereochemical integrity of the drug substance. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Impurity Profiling

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the quantification of this compound in complex biological matrices like plasma and for the structural elucidation of unknown impurities. nih.govresearchgate.net

For quantification in pharmacokinetic studies, LC-MS/MS methods offer low limits of quantification and high throughput. tandfonline.comresearchgate.net Sample preparation often involves liquid-liquid extraction or protein precipitation to remove matrix interferences. tandfonline.comresearchgate.net The analysis is typically performed in the positive ion mode using electrospray ionization (ESI), with detection in the selected reaction monitoring (SRM) mode for maximum sensitivity and specificity. tandfonline.com

In impurity profiling, LC-MS/MS is a critical tool for identifying unknown degradation products or process-related impurities. researchgate.netchimia.ch By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, the chemical structures of impurities can be proposed, which is a crucial step in ensuring drug safety and quality. chimia.ch

Table 3: Example of LC-MS/MS Parameters for Galantamine Quantification in Plasma

Parameter Condition
LC Column Hypurity C4 (150 x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile: 10 mM Ammonium Formate (90:10)
Flow Rate 0.8 mL/min
Ionization Mode ESI Positive

| Detection Mode | Selected Reaction Monitoring (SRM) |

Source: tandfonline.comresearchgate.net

Capillary Zone Electrophoresis (CZE) for Separation and Analysis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. researchgate.net It offers advantages such as rapid analysis, low sample and reagent consumption, and high separation efficiency. CZE has been successfully applied to the analysis of this compound, particularly for enantiomeric separation and the analysis of related substances. researchgate.netresearchgate.net

For separating galantamine from its enantiomer, CZE methods often employ a chiral selector, such as a cyclodextrin, added to the background electrolyte. researchgate.net A method has been established for the enantiomeric separation of galantamine using alpha-cyclodextrin (B1665218) as a chiral additive, achieving a resolution of 3.60. researchgate.net The method was also able to identify ten structural analogues. researchgate.net

CZE is also capable of separating this compound from its related substances.

Table 4: CZE Parameters for Galantamine Analysis

Application Capillary Background Electrolyte (BGE) / Conditions Detection Reference
Enantiomeric Separation Fused Silica Buffer with alpha-cyclodextrin as chiral selector UV researchgate.net
Related Substances Silicagel (645 mm x 50 µm) 50 mM tetrabutylammonium (B224687) hydrogenphosphate (pH 2); 26 kV; 20°C UV researchgate.netresearchgate.net

| Related Substances | Fused Silica | 25 mM disodium hydrogenphosphate dihydrate; 15 kV | UV at 214 nm | researchgate.net |

Spectrofluorimetric Method Development and Validation

Spectrofluorimetry is a highly sensitive and selective analytical technique that can be used for the quantification of fluorescent compounds like this compound. A simple, rapid, and validated spectrofluorimetric method has been developed for its determination in bulk drug and pharmaceutical dosage forms. nih.govresearchgate.netnih.gov

The method is based on measuring the native fluorescence of the compound in distilled water without the need for complex sample preparation or derivatization. nih.govresearchgate.net This makes it an economical and efficient option for routine quality control analysis. nih.gov The method has been validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision. nih.govresearchgate.netnih.gov

Table 5: Validation Parameters of a Spectrofluorimetric Method for this compound

Parameter Result
Excitation Wavelength (λex) 282 nm
Emission Wavelength (λem) 607 nm
Linearity Range 2–14 µg/mL
Correlation Coefficient (r²) 0.9999
Mean Accuracy 98.12% to 99.67%
Intraday Precision (%RSD) 0.18–0.35%
Interday Precision (%RSD) 0.13–0.46%
Limit of Detection (LOD) 0.29 µg/mL

| Limit of Quantification (LOQ) | 0.89 µg/mL |

Source: nih.govresearchgate.netnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the advanced analytical methodologies for the research and purity assessment of the chemical compound "this compound."

The search results consistently provide data for a related but distinct compound, "Galantamine hydrobromide." Galanthaminone is recognized as a metabolite or an impurity related to Galantamine, but dedicated studies detailing the validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) and the application of analytical methods for its purity control during synthesis or isolation are not publicly available.

Therefore, it is not possible to provide the requested article on "" as there is a lack of specific scientific data for this compound in the public domain.

Future Directions in Galanthaminone Hydrobromide Research

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The chemical synthesis of galantamine's complex tetracyclic structure remains a significant challenge. rsc.org Future research is increasingly focused on developing more efficient, sustainable, and scalable synthetic routes.

Biomimetic Synthesis: Inspired by its natural biosynthetic pathway, researchers are exploring biomimetic approaches. One promising strategy involves the laccase/TEMPO mediated oxidative radical coupling of precursors like N-formyl-2-bromo-O-methylnorbelladine. unisi.it This chemoenzymatic process offers an environmentally friendly alternative to traditional methods that use reagents like K3Fe(CN)6. unisi.itresearchgate.net

Asymmetric Synthesis: Achieving the specific stereochemistry of (-)-galantamine is crucial for its biological activity. Novel strategies employing remote asymmetric induction are being investigated. This involves using chiral auxiliaries, such as D-phenylalanine, to control the conformation of key intermediates during the critical phenol (B47542) coupling step, thereby guiding the formation of the desired stereoisomer. researchgate.net

Photobiocatalysis: The intersection of photochemistry and biocatalysis presents a frontier for organic synthesis. nih.gov Future pathways may leverage light-activated enzymes to perform key transformations in the galantamine synthesis pathway, potentially offering unprecedented selectivity and efficiency under mild conditions.

Synthetic StrategyKey FeaturesPotential Advantages
Laccase-Mediated Coupling Uses enzymes (laccases) and mediators (e.g., TEMPO) for oxidative coupling. unisi.itEnvironmentally friendly, high chemo-selectivity. researchgate.net
Remote Asymmetric Induction Employs chiral auxiliaries to control stereochemistry from a distance. researchgate.netHigh diastereoselective cyclization for producing (-)-galantamine. researchgate.net
PIFA-Mediated Oxidative Coupling Utilizes phenyliodine bis(trifluoroacetate) for key coupling steps. researchgate.netCan result in a sole coupling product, simplifying purification.

Design and Synthesis of Advanced Molecular Probes for Receptor Studies

To better understand how galantamine interacts with its biological targets, the development of sophisticated molecular probes is essential. These tools are crucial for visualizing and quantifying receptor engagement in complex biological systems.

Future work will likely focus on:

Fluorescent Probes: Attaching fluorophores to the galantamine scaffold would enable real-time imaging of its binding to AChE and nicotinic acetylcholine (B1216132) receptors (nAChRs) in living cells. Designing these probes requires careful consideration to ensure the fluorescent tag does not disrupt the molecule's binding affinity. researchgate.net

Photoaffinity Labels: These probes are designed to bind to the target receptor and then, upon photoactivation, form a permanent covalent bond. This allows for the identification and isolation of receptor-ligand complexes, providing definitive evidence of binding sites and interactions.

Radiolabeled Ligands: The synthesis of galantamine analogues incorporating isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) will continue to be important for quantitative receptor binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET).

Detailed Elucidation of Biosynthetic Enzymes and Genetic Engineering for Production

The natural production of galantamine in plants of the Amaryllidaceae family is inefficient and cannot meet global demand. frontiersin.org A deep understanding of its biosynthetic pathway is fundamental for developing alternative production platforms. researchgate.net

Enzyme Discovery and Characterization: The complete biosynthetic pathway to galantamine is a subject of ongoing research. While key enzymes like phenylalanine ammonia-lyase (PAL), norbelladine (B1215549) synthase (NBS), and cytochrome P450 enzymes (e.g., CYP96T1) have been identified, other steps remain hypothesized. frontiersin.org Future research will focus on discovering and functionally characterizing all the enzymes involved in converting simple amino acid precursors into the final complex alkaloid. researchgate.net

Metabolic Engineering: With the elucidation of the biosynthetic pathway, the genes encoding these enzymes can be transferred to microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. This synthetic biology approach holds immense promise for the sustainable, scalable, and cost-effective production of galantamine and its precursors. frontiersin.org This strategy circumvents the reliance on slow-growing plant sources.

Enzyme/GeneRole in Galantamine BiosynthesisResearch Focus
PAL, C4H, TyDC Initial steps converting phenylalanine and tyrosine. frontiersin.orgresearchgate.netOptimizing expression to increase precursor supply.
NBS, N4OMT Formation of the key intermediate norbelladine. researchgate.netCharacterizing substrate specificity and kinetics.
CYP96T1 Catalyzes the critical intramolecular phenol coupling step. frontiersin.orgEngineering for improved efficiency and stability in microbial hosts.
NtAKR1 Final reduction step to form galantamine. frontiersin.orgCo-expression with other pathway enzymes for complete biosynthesis.

Investigation of Undiscovered Molecular Interactions and Bioactivities In Vitro

While galantamine's primary mechanism is AChE inhibition, evidence suggests a more complex pharmacological profile. nih.gov Future in vitro studies will aim to uncover novel molecular interactions and bioactivities that could explain its therapeutic effects and suggest new applications.

Nicotinic Receptor Modulation: Galantamine is known to be an allosteric potentiating ligand of nAChRs. Further research is needed to delineate its specific interactions with different nAChR subtypes and how this modulation contributes to its cognitive-enhancing effects.

Interaction with Amyloid-β: Some studies suggest galantamine can interact with amyloid-β (Aβ) peptides, potentially interfering with their aggregation, which is a hallmark of Alzheimer's disease. mdpi.com Detailed spectroscopic and cellular assays are required to validate and characterize this interaction and its therapeutic relevance. mdpi.com

Antioxidant Properties: Oxidative stress is a key factor in neurodegeneration. nih.gov Galantamine hydrobromide has been shown to act as a scavenger of reactive oxygen species (ROS) in vitro. researchgate.net Future investigations will aim to quantify this antioxidant activity and determine the structural features responsible, such as the enolic OH group. researchgate.net Studies using models like human lymphocytes can further assess its protective effects against oxidative damage. nih.gov

Development of Ultra-Sensitive Analytical Techniques for Basic Research

Progress in galantamine research is intrinsically linked to the ability to detect and quantify it accurately in various matrices. While robust methods exist, the demand for higher sensitivity and resolution continues to grow.

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique. ijrpr.comdergipark.org.tr Future developments will focus on improving sensitivity through novel derivatization agents, such as dansyl chloride, which allows for highly sensitive fluorescence detection. nih.gov The development of stability-indicating HPLC methods is also crucial for studying the degradation of galantamine under various stress conditions. nih.gov

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for quantifying galantamine in complex biological samples like plasma. researchgate.net The push will be towards methods requiring smaller sample volumes and faster analysis times.

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for determining the absolute configuration of chiral molecules like galantamine. nih.gov Future applications will involve using these techniques to study subtle conformational changes upon receptor binding.

Analytical TechniqueApplication in Galantamine ResearchFuture Direction
HPLC with Fluorescence Detection Quantification in plasma and urine. nih.govDevelopment of new derivatization agents for lower limits of detection. nih.gov
LC-MS/MS Pharmacokinetic studies in biological fluids. researchgate.netMiniaturization for reduced sample volume and higher throughput.
Raman Optical Activity (ROA) Unambiguous assignment of absolute configuration. nih.govApplication to study ligand-receptor conformational changes.

Computational Chemistry and In Silico Modeling for Structure-Activity Relationships

Computational methods are indispensable tools for accelerating drug discovery and understanding molecular interactions at an atomic level. researchgate.netwindows.net For galantamine, in silico approaches will be pivotal in designing next-generation therapeutics.

Molecular Docking and Dynamics: These simulations are used to predict and analyze the binding pose of galantamine and its analogues within the active site of AChE. nih.govnih.gov Future studies will employ more advanced force fields and longer-timescale simulations to capture the dynamic nature of the protein-ligand interaction and reveal key "hot spots" for binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. windows.net By generating pharmacophore models based on galantamine, researchers can virtually screen large chemical databases to identify novel scaffolds with potential AChE inhibitory activity. nih.govmdpi.com

Quantum Chemical Calculations: These methods can be used to investigate the electronic properties of galantamine, such as its radical-scavenging potential. researchgate.net By calculating bond dissociation enthalpies, researchers can predict the molecule's propensity to neutralize free radicals, providing a theoretical basis for its antioxidant activity. researchgate.net

Q & A

Q. What are the key synthetic pathways for Galanthaminone hydrobromide, and how do reaction conditions influence intermediate purity?

this compound synthesis involves multi-step reactions, including bromination, demethylation, and oxidation cyclization. For example, bromination of 3,4-dimethoxybenzaldehyde derivatives requires precise temperature control (0–5°C) to minimize side-product formation. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate intermediates like 6-bromo-3,4-dimethoxybenzaldehyde with >95% purity . Researchers should validate each intermediate using HPLC (C18 column, acetonitrile/water mobile phase) to ensure reproducibility.

Q. How does this compound inhibit acetylcholinesterase (AChE), and what are its primary structural determinants of activity?

this compound acts as a competitive, reversible AChE inhibitor, binding to the enzyme’s catalytic site via hydrogen bonding between its tertiary amine group and the aspartate residue (Asp72 in Torpedo californica AChE). Structure-activity relationship (SAR) studies show that the lactam ring and methoxy groups enhance binding affinity. Kinetic assays (e.g., Ellman’s method) using electric eel AChE yield IC₅₀ values ranging from 0.35 µM to 26.2 µM, depending on assay conditions (pH, substrate concentration) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

The USP proposes a reversed-phase HPLC method using a Waters XTerra MS C18 column (5 µm, 4.6 × 250 mm) with UV detection at 290 nm. The mobile phase (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation of Galanthaminone from impurities (retention time ~16 minutes). Method validation should include linearity (1–100 µg/mL, R² >0.999), precision (RSD <2%), and recovery (98–102%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

Variations in IC₅₀ values (e.g., 0.35 µM vs. 500 nM) may arise from differences in AChE sources (human vs. electric eel), substrate concentrations (acetylthiocholine iodide at 0.5–1.0 mM), or incubation times (10–30 minutes). To standardize results, use recombinant human AChE (rhAChE) and pre-incubate the enzyme with the inhibitor for 15 minutes before adding substrate. Statistical meta-analysis (e.g., weighted mean difference) of published data can identify confounding variables .

Q. What strategies optimize the synthetic yield of this compound while minimizing genotoxic impurities?

Critical steps include:

  • Bromination control : Use N-bromosuccinimide (NBS) in dichloromethane at −10°C to reduce dibromo byproducts.
  • Reductive amination : Replace NaBH₄ with selective catalysts (e.g., Pd/C under H₂) to avoid over-reduction of the lactam ring.
  • Impurity profiling : Employ LC-MS/MS to detect and quantify intermediates like 2-bromo-4,5-dimethoxybenzaldehyde (threshold: <0.1% w/w) .

Q. How should in vitro models be designed to evaluate Galanthaminone’s neuroprotective effects beyond AChE inhibition?

Combine AChE inhibition assays with neuronal cell models (e.g., SH-SY5Y cells exposed to Aβ42 oligomers) to assess downstream effects:

  • Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFH-DA probe).
  • Validate findings using RNA-seq to identify pathways like PI3K/Akt and MAPK/ERK. Include positive controls (e.g., donepezil) and statistical power analysis (n ≥ 6 replicates) to ensure robustness .

Q. What methodologies validate the stability of this compound under accelerated storage conditions?

Conduct forced degradation studies:

  • Thermal stress : 40°C/75% RH for 12 weeks; monitor degradation via HPLC.
  • Photostability : Expose to 1.2 million lux-hours UV light.
  • Hydrolytic conditions : Test in pH 1.2 (HCl) and pH 9.0 (NaOH) buffers. Use mass spectrometry to identify degradation products (e.g., lactam ring opening) and establish shelf-life via Arrhenius modeling .

Methodological Considerations

  • Data contradiction analysis : Apply Bland-Altman plots to compare inter-lab variability in IC₅₀ measurements .
  • Experimental design : Use factorial DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio) during synthesis .
  • Quality control : Implement ICH Q2(R1) guidelines for analytical method validation, including robustness testing (e.g., ±2% acetonitrile variation in mobile phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.